2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a chlorinated and fluorinated benzoyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions One common method involves the initial formation of the thieno[3,2-c]pyridine core through cyclization reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(3,4-difluorobenzoyl)pyridine: This compound shares a similar benzoyl group but lacks the thieno[3,2-c]pyridine core.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with different substituents.
Uniqueness
The uniqueness of 2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine lies in its fused ring system and the presence of both chlorinated and fluorinated groups. This combination of features gives it distinct chemical properties and makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NOS/c15-13-6-9-7-18(4-3-12(9)20-13)14(19)8-1-2-10(16)11(17)5-8/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQQZGYAMZRIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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